Welcome to the BenchChem Online Store!
molecular formula C10H20O B1670006 Decanal CAS No. 112-31-2

Decanal

Cat. No. B1670006
M. Wt: 156.26 g/mol
InChI Key: KSMVZQYAVGTKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05821374

Procedure details

6.08 g (38.4 mmol) of 1-decanol were dissolved in 58 ml of methylene chloride in a 200 ml sulphonation flask. 3.3 g (40.2 mmol) of sodium acetate and 3.6 g (15.5 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. A solution of 30 mg (0.12 mmol) of TEMPO derivative C in 3.5 ml of methylene chloride was dosed in within 30 minutes. The temperature was held at 0°-3° C. by constant cooling. The reaction had finished after 1 hour. The white precipitate was filtered off. The filtrate was worked up aqueous. 5.9 g (98%) of decanal were obtained as the crude product as a colourless liquid. GC content: 97% (area percent).
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C([O-])(=O)C.[Na+].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)Cl.CC1(C)N([O])C(C)(C)CCC1>[CH:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2,^1:35|

Inputs

Step One
Name
Quantity
6.08 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
58 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
30 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dosed in within 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was held at 0°-3° C. by constant cooling
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.